4,6-Dibromo-3-methyl-2-nitrophenol
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Overview
Description
4,6-Dibromo-3-methyl-2-nitrophenol is an organic compound with the molecular formula C7H5Br2NO3. It is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a phenol ring. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-methyl-2-nitrophenol typically involves the bromination of 3-methyl-2-nitrophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the phenol ring. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-3-methyl-2-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: The major product is 4,6-dibromo-3-methyl-2-aminophenol.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Scientific Research Applications
4,6-Dibromo-3-methyl-2-nitrophenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and as a probe for biochemical pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-methyl-2-nitrophenol involves its interaction with specific molecular targets. The bromine atoms and nitro group play a crucial role in its reactivity and binding to target molecules. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-nitrophenol: Similar structure but with different bromination pattern.
2-Bromo-4-nitrophenol: Contains only one bromine atom and a nitro group at different positions.
4-Hydroxy-3-bromonitrobenzene: Similar functional groups but different substitution pattern.
Uniqueness
4,6-Dibromo-3-methyl-2-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4,6-dibromo-3-methyl-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-3-4(8)2-5(9)7(11)6(3)10(12)13/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVJTLKZTHZMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936262-28-0 |
Source
|
Record name | 4,6-dibromo-3-methyl-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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